molecular formula C9H8F3N B062749 5-(Trifluoromethyl)indoline CAS No. 162100-55-2

5-(Trifluoromethyl)indoline

Cat. No.: B062749
CAS No.: 162100-55-2
M. Wt: 187.16 g/mol
InChI Key: QUMDFCREMBCVGP-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)indoline is a useful research compound. Its molecular formula is C9H8F3N and its molecular weight is 187.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmaceuticals and Biologically Active Compounds : 5-(Trifluoromethyl)indoline derivatives are used in the synthesis of biologically active compounds, including anticancer agents. A study reported the synthesis and primary biological evaluation of various indoline-3-one derivatives, some exhibiting notable antitumor activities (Haiyong et al., 2014).

  • Material Science : Compounds containing this compound are used in material science applications such as dye-sensitized solar cells. Modified indoline donors are used for developing organic sensitizers, which are crucial for fabricating efficient solar cells (Song et al., 2018).

  • Chemical Synthesis Methods : Research has been conducted on novel synthesis methods involving this compound, such as anionic-anionic asymmetric tandem reactions for the synthesis of optically pure fluorinated indolines (García Ruano et al., 2008).

  • Chemosensors : this compound-based derivatives have been developed as chemosensors for the detection of cyanide, showcasing their importance in environmental and analytical chemistry (Ragaitė et al., 2016).

  • Organic Synthesis : It is also an integral part of strategies for the synthesis of various indoline compounds, including those with photoreactive properties and others bearing trifluoromethyl groups, which are useful in a wide range of organic synthesis applications (Murai et al., 2012).

Safety and Hazards

5-(Trifluoromethyl)indoline is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .

Future Directions

Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting . It is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl from the perspective of synthetic methodology and application prospects .

Mechanism of Action

Biochemical Analysis

Properties

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMDFCREMBCVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572876
Record name 5-(Trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162100-55-2
Record name 5-(Trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Trifluoromethylindole (D42) was reduced in the usual way with sodium cyanoborohydride in glacial acetic acid to give the title compound (D43) (0.18 g, 83%)
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Synthesis routes and methods II

Procedure details

5-Trifluoromethylindole (D5, 1.0 g, 0.0057 mole) in glacial acetic acid (25 ml) was treated with sodium cyanoborohydride (1.7 g, 0.027 mole) under argon and stirred at room temperature for 2 hours. The mixture was poured into water (200 ml), basified with 40% aqueous sodium hydroxide solution, extracted into DCM, dried (Na2SO4) and evaporated in vacuo. The residue was chromatographed on silica gel eluting with 20% ethyl acetate/60-80° petroleum ether to afford the title compound (0.45 g, 45%) as a pale yellow oil.
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200 mL
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45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Trifluoromethyl)indoline
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5-(Trifluoromethyl)indoline
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5-(Trifluoromethyl)indoline
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5-(Trifluoromethyl)indoline
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5-(Trifluoromethyl)indoline

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